alpha-Zearalenol
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Overview
Description
alpha-Zearalenol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Zearalenol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by selective hydroxylation and methylation steps. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed and reacted under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and reactivity.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce saturated bicyclic compounds.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of complex natural products and pharmaceuticals.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Industry: In the industrial sector, the compound can be utilized in the synthesis of advanced materials, such as polymers and resins, due to its multiple reactive sites.
Mechanism of Action
The mechanism by which alpha-Zearalenol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The conjugated double bonds may participate in electron transfer reactions, influencing redox processes within cells.
Comparison with Similar Compounds
alpha-Zearalenol: shares similarities with other bicyclic compounds such as and .
Uniqueness: The presence of multiple hydroxyl groups and conjugated double bonds distinguishes this compound from its analogs, providing unique reactivity and potential applications. Its specific stereochemistry also contributes to its distinct properties and interactions with biological targets.
Properties
Molecular Formula |
C18H24O5 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12?,14-/m1/s1 |
InChI Key |
FPQFYIAXQDXNOR-RLFMVEGUSA-N |
Isomeric SMILES |
CC1CCC[C@@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Canonical SMILES |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Pictograms |
Corrosive; Irritant; Health Hazard |
Synonyms |
(-)-beta-zearalenol (3R,7R,11E)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-1-one 1H-2-benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one alpha-zearalenol alpha-zearalenol, (cis)-isomer beta-trans-zearalenol beta-zearalenol zearalenol |
Origin of Product |
United States |
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